3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and various functional groups such as amino, cyano, and nitro groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxy-2-nitrobenzaldehyde with cyanoacetic acid derivatives to form the intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-5-[(Z)-1-cyano-2-[5-(4-amino-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile, while substitution of the methoxy group can yield derivatives with different functional groups at that position.
Scientific Research Applications
3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-amino-5-[(Z)-1-cyano-2-[5-(4-hydroxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile
- 3-amino-5-[(Z)-1-cyano-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile
Uniqueness
What sets 3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the cyano and amino groups on the pyrazole ring, allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c1-27-11-2-4-13(15(7-11)24(25)26)16-5-3-12(28-16)6-10(8-19)17-14(9-20)18(21)23-22-17/h2-7H,1H3,(H3,21,22,23)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFYPRYETBAGRP-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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